

Spectroscopic and Analytical Profiling of 2-Amino-2-cyclopropylpropanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Amino-2-cyclopropylpropanoic acid**

Cat. No.: **B1267573**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical data for the non-proteinogenic amino acid, **2-Amino-2-cyclopropylpropanoic acid**. Given the limited availability of experimental data in public-access databases, this document presents high-quality predicted spectroscopic data alongside generalized, detailed experimental protocols for the characterization of novel amino acids. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, drug discovery, and materials science.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-Amino-2-cyclopropylpropanoic acid**. These predictions were generated using validated computational models and serve as a reliable reference for the identification and characterization of this compound.

Predicted ¹H NMR Data (500 MHz, D₂O)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
1.35 - 1.45	m	1H	CH (cyclopropyl)
1.05 - 1.15	m	2H	CH ₂ (cyclopropyl)
0.85 - 0.95	m	2H	CH ₂ (cyclopropyl)
1.60	s	3H	CH ₃

Predicted ¹³C NMR Data (125 MHz, D₂O)

Chemical Shift (δ) ppm	Assignment
178.5	C=O (Carboxylic acid)
62.0	C α (quaternary)
25.5	CH ₃
15.0	CH (cyclopropyl)
8.5	CH ₂ (cyclopropyl)

Predicted Infrared (IR) Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-2800	Broad, Strong	O-H stretch (Carboxylic acid), N-H stretch (Amine)
3080	Medium	C-H stretch (cyclopropyl)
2980-2850	Medium	C-H stretch (methyl)
1710	Strong	C=O stretch (Carboxylic acid)
1620	Medium	N-H bend (Amine)
1450	Medium	C-H bend (methyl, cyclopropyl)
1250	Medium	C-O stretch (Carboxylic acid)
1020	Medium	C-N stretch

Predicted Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
129.0790	100	[M+H] ⁺
112.0524	45	[M-NH ₃] ⁺
84.0446	60	[M-COOH] ⁺
71.0391	30	[M-C ₃ H ₄ -H] ⁺

Experimental Protocols

The following are detailed, generalized protocols for obtaining spectroscopic data for novel amino acids such as **2-Amino-2-cyclopropylpropanoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

- **2-Amino-2-cyclopropylpropanoic acid** (5-10 mg)
- Deuterated solvent (e.g., D₂O, DMSO-d₆)
- NMR tubes (5 mm)
- Micropipettes
- Vortex mixer

Protocol:

- Weigh 5-10 mg of the amino acid sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent in a clean vial.
- Use a vortex mixer to ensure the sample is completely dissolved.
- Transfer the solution to an NMR tube using a micropipette.

- Acquire ^1H and ^{13}C NMR spectra using a 400 MHz or higher field NMR spectrometer.
- Process the obtained Free Induction Decay (FID) with appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.
- Reference the spectra using the residual solvent peak.
- For further structural confirmation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

- **2-Amino-2-cyclopropylpropanoic acid** (1-2 mg)
- Potassium bromide (KBr, IR grade)
- Mortar and pestle
- Pellet press
- FT-IR spectrometer

Protocol:

- Grind 1-2 mg of the amino acid sample with approximately 100 mg of dry KBr powder using a mortar and pestle until a fine, homogeneous powder is obtained.
- Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
- Place the KBr pellet in the sample holder of the FT-IR spectrometer.
- Record the IR spectrum in the range of 4000-400 cm^{-1} .

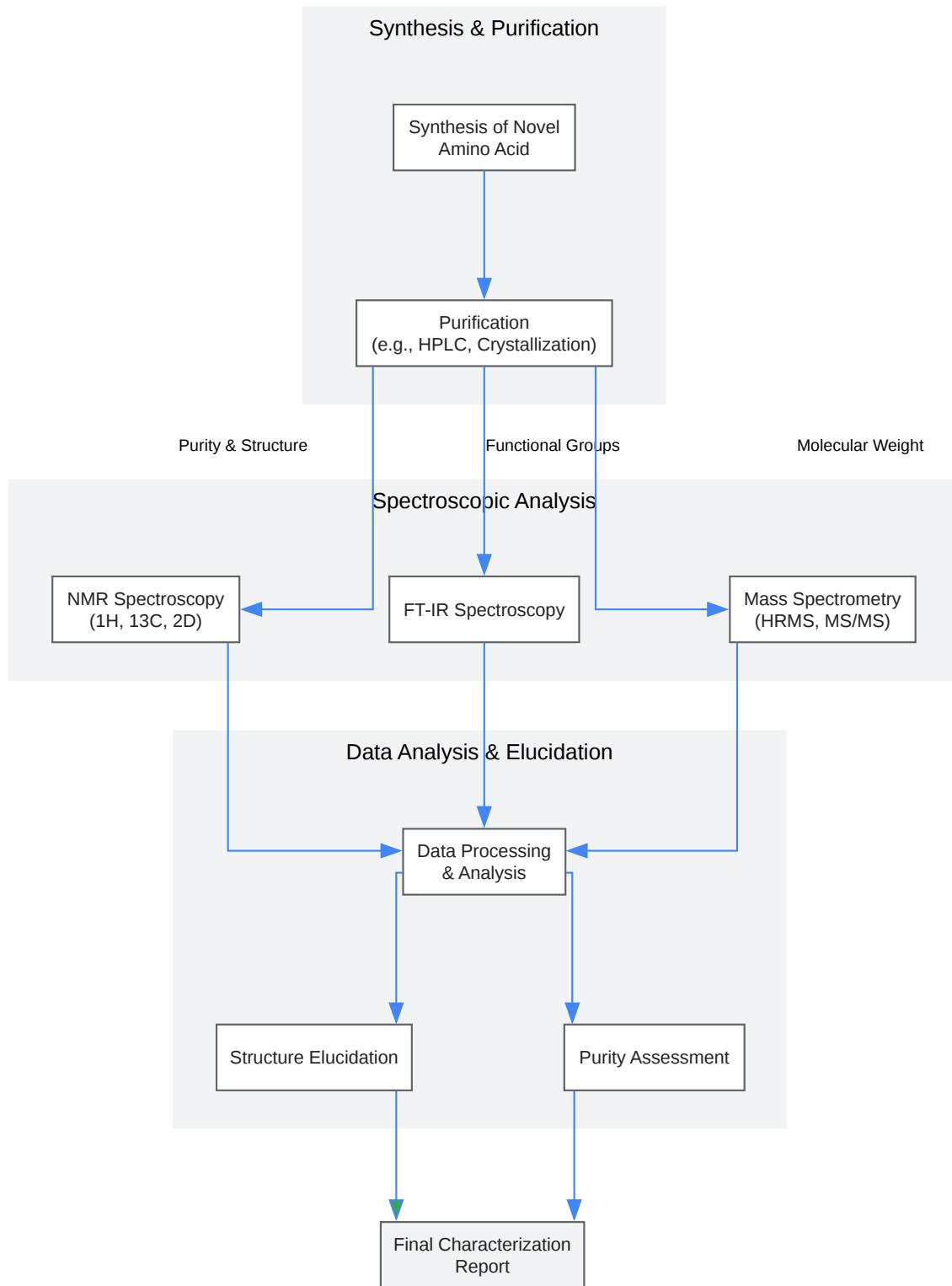
- Perform a background scan with an empty sample holder and subtract it from the sample spectrum.
- Analyze the resulting spectrum to identify characteristic absorption bands of the functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

- **2-Amino-2-cyclopropylpropanoic acid**
- Solvent (e.g., methanol, water with 0.1% formic acid)
- Mass spectrometer (e.g., ESI-QTOF, Orbitrap)


Protocol:

- Prepare a dilute solution of the amino acid sample (approximately 1 mg/mL) in a suitable solvent.
- Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.
- Acquire the mass spectrum in positive or negative ion mode using electrospray ionization (ESI).
- For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the parent ion and subjecting it to collision-induced dissociation (CID).
- Analyze the resulting mass spectrum to determine the molecular weight and identify the fragmentation patterns, which can aid in structural elucidation.

Workflow for Spectroscopic Characterization of a Novel Amino Acid

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a newly synthesized or isolated amino acid.

Workflow for Spectroscopic Characterization of a Novel Amino Acid

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a novel amino acid.

- To cite this document: BenchChem. [Spectroscopic and Analytical Profiling of 2-Amino-2-cyclopropylpropanoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1267573#spectroscopic-data-nmr-ir-mass-spec-of-2-amino-2-cyclopropylpropanoic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com